molecular formula C19H19N5O5S B2391601 N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-27-1

N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2391601
CAS No.: 868226-27-1
M. Wt: 429.45
InChI Key: KJNQJSSWXQVQIA-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that features a pyrimidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline, ethyl acetoacetate, and thiourea. The synthesis can be summarized in the following steps:

    Formation of the Pyrimidine Ring: The reaction between ethyl acetoacetate and thiourea in the presence of a base such as sodium ethoxide leads to the formation of the pyrimidine ring.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving 2-ethoxyaniline and a suitable furan precursor.

    Coupling Reactions: The final step involves coupling the pyrimidine and furan rings through a series of condensation reactions, often facilitated by catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification protocols.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
  • N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-amino-2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-2-28-12-7-4-3-6-11(12)21-14(25)10-30-19-23-16(20)15(18(27)24-19)22-17(26)13-8-5-9-29-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNQJSSWXQVQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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